Estramustine phosphate sodium monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

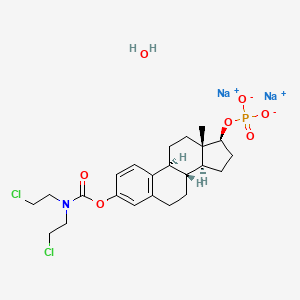

Estramustine Phosphate Sodium is the orally available disodium salt, monohydrate, of estramustine phosphate, a synthetic molecule that combines estradiol and nornitrogen mustard through a carbamate link. Estramustine and its major metabolite estramustine bind to microtubule-associated proteins (MAPs) and tubulin, thereby inhibiting microtubule dynamics and leading to anaphase arrest in a dose-dependent fashion. This agent also exhibits anti-androgenic effects.

A nitrogen mustard linked to estradiol, usually as phosphate; used to treat prostatic neoplasms; also has radiation protective properties.

Aplicaciones Científicas De Investigación

Application in Prostate Cancer Treatment

Estramustine phosphate sodium monohydrate (EMP) has been extensively studied for its role in treating prostate cancer. Initially introduced in the 1970s, EMP was used mainly in hormone-refractory cases of prostate cancer. Despite its effectiveness, EMP usage declined due to severe side effects, particularly in the cardiovascular and gastrointestinal systems (Kitamura, 2001). EMP's ability to induce apoptosis in prostate cancer cell lines, specifically by down-regulating miR-31 levels, has been demonstrated, offering insight into its molecular mechanisms (Wei et al., 2018).

EMP in Combination Therapies

Combining EMP with other chemotherapy agents, such as docetaxel, paclitaxel, and vinblastine, has shown improved survival rates and PSA response rates in hormone-refractory prostate cancer (HRPC). These combinations have demonstrated synergistic effects, improving the overall efficacy of the treatment regimens (Simpson & Wagstaff, 2003). Moreover, a meta-analysis indicated that adding EMP to chemotherapy regimens enhances survival and delays PSA progression in patients with castration-refractory prostate cancer, despite an increased risk of thromboembolic events (Fizazi et al., 2007).

Gene Expression and Molecular Mechanisms

Research into the gene expression profiles altered by EMP treatment has unveiled a range of genes involved in cell growth, apoptosis, and cell signaling transduction. This information is crucial for understanding EMP’s broad impacts on prostate cancer cells and may guide the development of more targeted therapeutic strategies (Hong et al., 2004).

EMP and Hormonal Therapy

EMP's role in hormonal therapy for prostate cancer has also been explored. Studies have investigated the correlation between genetic polymorphisms and the effectiveness of EMP therapy, providing insights into personalized treatment approaches based on genetic markers (Suzuki et al., 2005).

Other Applications and Considerations

- EMP has been studied for its potential use in treating other cancers, such as high-grade astrocytoma, demonstrating its versatility beyond prostate cancer therapy (Henriksson et al., 2006).

- The pharmacokinetic properties of EMP, such as absorption, metabolism, and elimination, are critical for optimizing its therapeutic efficacy and minimizing side effects (Gunnarsson et al., 2004).

Propiedades

Número CAS |

1227300-83-5 |

|---|---|

Nombre del producto |

Estramustine phosphate sodium monohydrate |

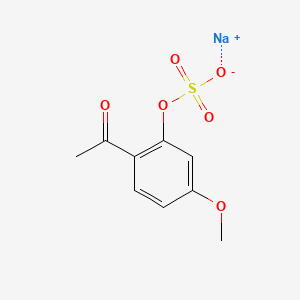

Fórmula molecular |

C23H32Cl2NNa2O7P |

Peso molecular |

582.4 g/mol |

Nombre IUPAC |

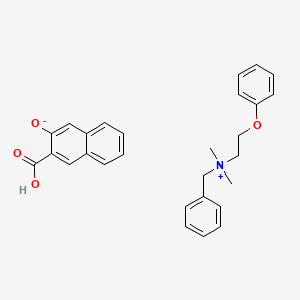

disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate;hydrate |

InChI |

InChI=1S/C23H32Cl2NO6P.2Na.H2O/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;;1H2/q;2*+1;/p-2/t18-,19-,20+,21+,23+;;;/m1.../s1 |

Clave InChI |

OAIHMBRTKDWZQG-WFVUJJAZSA-L |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.O.[Na+].[Na+] |

SMILES |

CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.O.[Na+].[Na+] |

SMILES canónico |

CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.O.[Na+].[Na+] |

Sinónimos |

Emcyt Estracyt Estramustin Phosphate Estramustine Estramustine Phosphate Sodium Estramustinphosphate Leo 275 Leo-275 Leo275 NSC 89199 NSC-89199 NSC89199 Phosphate Sodium, Estramustine Phosphate, Estramustin |

Origen del producto |

United States |

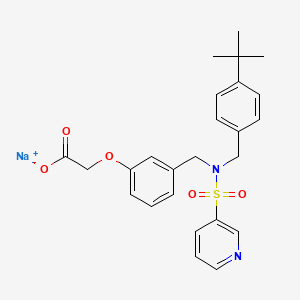

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1260807.png)

![(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1260823.png)